Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a triazolopyrimidine core, and a methyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate’s action is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Analysis
Biochemical Properties
Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, thereby exerting cytotoxic effects on cancer cells. Additionally, this compound interacts with adenosine receptors, particularly the A2A and A3 subtypes, modulating their activity and influencing various physiological processes .
Cellular Effects
The effects of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . It affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with adenosine receptors, modulating their signaling pathways and influencing various physiological responses . The binding interactions of this compound with biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been studied over time. This compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of certain enzymes, leading to a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts therapeutic effects by inhibiting tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters . These factors collectively determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target biomolecules . The presence of specific targeting signals and post-translational modifications directs the compound to these compartments, ensuring its proper function. The subcellular localization also influences the compound’s stability and degradation, affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : This is achieved through the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
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Introduction of the Biphenyl Group: : The biphenyl moiety is introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with the triazolopyrimidine intermediate in the presence of a palladium catalyst and a base such as potassium carbonate .
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Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the triazolopyrimidine ring or the biphenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the biphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors. Its potential as an anticancer agent is particularly noteworthy, given the structural similarities to other known bioactive triazolopyrimidines .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are also significant, given its potential as a precursor to active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine core but differ in the substituents attached to the aryl group.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has a similar core structure but different substituents, affecting its biological activity and applications.
Uniqueness
Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the biphenyl group, in particular, distinguishes it from other triazolopyrimidines and contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 5-methyl-7-(4-phenylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)26-2)18(24-20(23-13)21-12-22-24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,18H,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDSIJXOXRRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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